molecular formula C14H18O2 B13863128 5-Methyl-2-hexenoic acid benzyl ester CAS No. 827573-91-1

5-Methyl-2-hexenoic acid benzyl ester

Cat. No.: B13863128
CAS No.: 827573-91-1
M. Wt: 218.29 g/mol
InChI Key: OFGWWXUQCWASPN-UHFFFAOYSA-N
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Description

Benzyl 5-methylhex-2-enoate is an organic compound with the molecular formula C14H18O2. It is an ester formed from benzyl alcohol and 5-methylhex-2-enoic acid. This compound is characterized by its aromatic benzyl group and an aliphatic chain with a double bond, making it a versatile molecule in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 5-methylhex-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 5-methylhex-2-enoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and achieve high yields .

Industrial Production Methods: In an industrial setting, the production of benzyl 5-methylhex-2-enoate may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction while minimizing by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: NBS for bromination under radical conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated esters.

    Substitution: Benzyl halides.

Mechanism of Action

The mechanism of action of benzyl 5-methylhex-2-enoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Properties

CAS No.

827573-91-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

benzyl 5-methylhex-2-enoate

InChI

InChI=1S/C14H18O2/c1-12(2)7-6-10-14(15)16-11-13-8-4-3-5-9-13/h3-6,8-10,12H,7,11H2,1-2H3

InChI Key

OFGWWXUQCWASPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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